4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one

chemoselective synthesis dual electrophile sequential functionalization

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one (CAS 354991-72-3) is a geminally dibrominated cyclic carbonate belonging to the 1,3-dioxolan-2-one class. Its structure embeds two bromine atoms in distinct chemical environments—a tertiary C-4 bromide and a primary bromomethyl group—on a scaffold further substituted with a gem-dimethyl group at C-5.

Molecular Formula C6H8Br2O3
Molecular Weight 287.93 g/mol
CAS No. 354991-72-3
Cat. No. B3041752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one
CAS354991-72-3
Molecular FormulaC6H8Br2O3
Molecular Weight287.93 g/mol
Structural Identifiers
SMILESCC1(C(OC(=O)O1)(CBr)Br)C
InChIInChI=1S/C6H8Br2O3/c1-5(2)6(8,3-7)11-4(9)10-5/h3H2,1-2H3
InChIKeyYFMPUHKTFAHTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one (CAS 354991-72-3): Core Structural Identity and Procurement Context


4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one (CAS 354991-72-3) is a geminally dibrominated cyclic carbonate belonging to the 1,3-dioxolan-2-one class. Its structure embeds two bromine atoms in distinct chemical environments—a tertiary C-4 bromide and a primary bromomethyl group—on a scaffold further substituted with a gem-dimethyl group at C-5 [1]. This arrangement creates a densely functionalized, dual-electrophile building block with a molecular weight of 287.93 g·mol⁻¹, a calculated LogP of 2.36–2.74, and a topological polar surface area (tPSA) of 35.5 Ų [2]. The compound is supplied as a solid with typical purity ≥98% and is classified as an irritant (GHS07) [2].

Why 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one Cannot Be Replaced by Generic Mono-Bromo Dioxolanones


Generic substitution with mono-bromomethyl dioxolanones (e.g., CAS 80715-22-6 or CAS 52912-62-6) fails because the target compound’s value derives from the simultaneous presence of two bromine atoms of distinctly different reactivity—a tertiary alkyl bromide at C-4 and a primary alkyl bromide on the C-4 methylene—on a sterically shielded cyclic carbonate framework [1]. This dual-electrophile architecture enables sequential, chemoselective functionalization that is impossible with mono-bromo analogs. Furthermore, the 5,5-dimethyl substitution confers enhanced hydrolytic stability on the cyclic carbonate ring and increases lipophilicity (LogP 2.36–2.74) relative to the mono-bromo comparator 4-bromomethyl-5-methyl-1,3-dioxol-2-one (LogP 1.2–1.6) [2]. The quantitative evidence below establishes that procurement decisions must be driven by these structural and physicochemical differentiators, not by nominal class membership.

Quantitative Differentiation Evidence: 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one vs. Closest Analogs


Dual Bromine Electrophilicity: Two Reactive Sites vs. One in Mono-Bromo Analogs

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one possesses two bromine atoms in electronically and sterically distinct environments: a tertiary C-4 bromide (Br attached to an sp³ carbon bearing two geminal methyl groups) and a primary bromomethyl group (CH₂Br) [1]. In contrast, the closest commercial mono-bromo analog, 4-bromomethyl-5-methyl-1,3-dioxol-2-one (CAS 80715-22-6), contains only a single primary bromomethyl reactive site [2]. The presence of two leaving groups with different substitution kinetics enables sequential nucleophilic displacement without protecting-group manipulation, a capability absent in all mono-bromo dioxolanone analogs.

chemoselective synthesis dual electrophile sequential functionalization

Lipophilicity Enhancement: LogP 2.36–2.74 vs. LogP 1.2–1.6 for Mono-Bromo Analog

The target compound exhibits a measured/calculated LogP of 2.36 (Hit2Lead) to 2.74 (ChemBase, LogD at pH 7.4) [1]. This represents a >0.8 log unit increase over the mono-bromo comparator 4-bromomethyl-5-methyl-1,3-dioxol-2-one, which has a reported LogP of 1.2–1.6 (XLogP = 1.2; calculated LogP = 1.44–1.6) . The increased lipophilicity arises from the additional bromine atom and the gem-dimethyl substitution, both of which increase hydrophobic surface area.

lipophilicity LogP membrane permeability ADME optimization

Enhanced Steric Shielding: 5,5-Dimethyl Substitution vs. 5-Methyl or Unsubstituted Analogs

The gem-dimethyl group at C-5 of 4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one provides Thorpe–Ingold acceleration of ring closure and steric shielding of the cyclic carbonate from nucleophilic attack at the carbonyl [1]. Comparators lacking full gem-dimethyl substitution—such as 4-bromomethyl-1,3-dioxolan-2-one (CAS 52912-62-6, unsubstituted at C-5) and 4-bromomethyl-5-methyl-1,3-dioxol-2-one (CAS 80715-22-6, mono-methyl at C-5)—exhibit lower steric congestion around the carbonate moiety. The target compound has zero hydrogen-bond donors and a tPSA of 35.5 Ų, compared to 43.35 Ų for the mono-methyl analog , consistent with greater hydrophobic encapsulation of the polar carbonate group.

steric protection hydrolytic stability cyclic carbonate stability

Stable Solid-State Form vs. the Reactive Bromomethylene Dehydrohalogenation Product

4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one is a bench-stable solid (storable long-term in cool, dry conditions) , whereas its dehydrobromination product, 4-(bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, is a reactive α-bromo-α,β-unsaturated carbonyl equivalent that must be generated and used in situ [1]. The target compound thus serves as a storable, latent form of the reactive bromomethylene species, eliminating the need to handle an unstable, electrophilic exocyclic enol carbonate directly. This stability advantage is not shared by the bromomethylene analog, which is prone to polymerization and nucleophilic degradation upon standing.

storage stability shelf life masked reactive species

High-Value Application Scenarios for 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one


Sequential Chemoselective Heterocycle Synthesis via Dual-Electrophile Reactivity

The presence of two bromine atoms with different substitution kinetics (tertiary C-4 Br and primary bromomethyl CH₂Br) enables stepwise nucleophilic displacement for the construction of fused heterocyclic systems [1]. A researcher can first substitute the more reactive primary bromomethyl group with an amine or thiol nucleophile, then activate the tertiary bromide under more forcing conditions for intramolecular cyclization. This sequential strategy is documented in the Bogolyubov et al. (2004) study, where the bromomethylene derivative—accessible by dehydrobromination of the target compound—was used to construct oxazolo-pyrido-pyrazinium and oxazolo-isoquinolinone frameworks in a single operational step after unmasking [1]. Mono-bromo dioxolanone analogs cannot support this sequential-displacement logic because they lack a second electrophilic site.

Prodrug or Protective-Group Intermediate Requiring Enhanced Lipophilicity

The LogP of 2.36–2.74 for 4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one exceeds that of 4-bromomethyl-5-methyl-1,3-dioxol-2-one (LogP 1.2–1.6) by >0.8 log units . This increased lipophilicity is advantageous when the dioxolanone moiety is employed as a prodrug-protecting group for carboxylic acid-containing pharmaceuticals, where higher LogP correlates with improved passive membrane permeability. The (dioxolenon-4-yl)methyl ester strategy, widely used in prodrug design (e.g., USP 4,448,732), benefits from the target compound's ability to deliver a more lipophilic ester derivative compared to mono-bromo or less substituted dioxolanone reagents [2].

Stable Precursor for On-Demand Generation of Masked α-Bromo-α'-Hydroxy Ketone Synthon

The target compound serves as a bench-stable solid that can be stored indefinitely and converted in situ to the highly reactive 4-(bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one by base-mediated dehydrobromination [1]. This masked α-bromo-α'-hydroxy ketone equivalent reacts with primary amines such as 2-aminopyridine and 2-(aminomethyl)pyridine to form imidazo[1,2-a]pyridine and oxazolo-pyrido-pyrazinium products, respectively, as demonstrated in Bogolyubov et al. (2004) [1]. The procurement of the stable solid precursor eliminates the need for researchers to synthesize and immediately consume the reactive bromomethylene intermediate, thereby standardizing reaction setup and improving inter-experiment reproducibility.

Building Block for Small-Molecule Screening Libraries Favoring Higher cLogP Chemical Space

With a molecular weight of 288 Da, tPSA of 35.5 Ų, 1 rotatable bond, and LogP of 2.36, 4-bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one occupies a favorable region of drug-like chemical space for fragment-based or diversity-oriented screening collections . Compared to 4-bromomethyl-5-methyl-1,3-dioxol-2-one (MW 193, tPSA 43.35 Ų, LogP 1.2–1.6), the target compound offers higher molecular complexity, greater lipophilicity, and a lower PSA-to-MW ratio, which are desirable attributes for CNS-targeted or intracellular-target screening decks. The dual-bromine architecture also enables late-stage diversification through sequential palladium-catalyzed cross-coupling or nucleophilic substitution chemistry, generating structurally diverse analogs from a single screening hit.

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